2,2'-Azobis(2-metilbutironitrilo)

Descripción general

Descripción

Synthesis Analysis

The synthesis of AIBN involves radical coupling reactions. Wang et al. (2023) developed an N-heterocyclic carbene (NHC)-catalyzed radical coupling reaction between aldehydes and AIBN, providing a novel approach for β-ketonitriles synthesis (Wang et al., 2023).

Molecular Structure Analysis

The molecular structure of AIBN has been characterized using various spectroscopic methods. Lewczuk et al. (2020) synthesized a high-nitrogen compound closely related to AIBN and characterized it using infrared and nuclear magnetic resonance spectroscopy, providing insights into its molecular structure (Lewczuk et al., 2020).

Chemical Reactions and Properties

AIBN is known for initiating oxidative cleavage reactions and other radical processes. Eşsiz and Bozkaya (2021) conducted a computational study of AIBN-initiated aerobic oxidative cleavage of alkenes, shedding light on its chemical reactivity and mechanism (Eşsiz & Bozkaya, 2021).

Physical Properties Analysis

The physical properties of AIBN, such as its decomposition rate and initiation efficiency, have been studied extensively. Guan et al. (1993) investigated the thermal decomposition of AIBN in supercritical CO2, providing data on its physical behavior under different conditions (Guan et al., 1993).

Aplicaciones Científicas De Investigación

Análisis de riesgo de fuga térmica

2,2'-Azobis(2-metilbutironitrilo) (AMBN) se ha utilizado para estudiar los riesgos de fuga térmica. Las características de fuga térmica del AMBN se investigaron utilizando calorimetría de barrido diferencial (DSC), calorimetría de velocidad de aceleración (ARC) y cromatografía de gases/espectrometría de masas (GC-MS) . Este estudio ayuda a predecir el riesgo de fuga térmica durante el almacenamiento y el transporte .

Evaluación de estabilidad térmica

AMBN se ha utilizado en evaluaciones de estabilidad térmica. Utilizando calorimetría de barrido diferencial, los investigadores han podido evaluar el peligro térmico para la termocinética del AMBN . Esto es crucial para garantizar la seguridad de los iniciadores azo en el proceso de creación .

Síntesis de derivados de bibenzo[b][1,4]tiazina

AMBN se puede utilizar como iniciador radical en la síntesis de derivados de bibenzo[b][1,4]tiazina. Esto se logra mediante una reacción de condensación de radicales libres con 2,2'-ditiodioanilina y metil aril cetonas .

Síntesis de nanopartículas de poliacrilonitrilo

AMBN también se utiliza en la síntesis de nanopartículas de poliacrilonitrilo. Esto se hace a través de una polimerización en emulsión semiconjunta .

Iniciador de polimerización

Debido a la presencia de un enlace –N=N′– en su estructura molecular, los compuestos azo como AMBN son fáciles de descomponer y generar radicales libres. Por lo tanto, estos compuestos azo se pueden utilizar como iniciadores para la polimerización .

Agente de soplado

AMBN es un compuesto azo típico que se puede formar mediante una molécula de nitrógeno y dos radicales alquilo ciano a temperatura elevada, y se utiliza ampliamente en los procesos de polimerización como iniciador y agente de soplado .

Mecanismo De Acción

Target of Action

The primary target of 2,2’-Azobis(2-methylbutyronitrile), also known as AMBN, is the polymerization process of various compounds . It is widely used as a radical initiator in the synthesis of polymers such as polystyrene, polyacrylamide, and poly(methyl methacrylate) .

Mode of Action

AMBN acts as a radical initiator due to the presence of an unstable –N=N′– bond in its molecular structure . This bond can readily be broken, releasing significant amounts of heat and nitrogen . The decomposition of AMBN generates free radicals, which are beneficial for linking polymeric monomers .

Biochemical Pathways

The decomposition of AMBN forms nitrogen-carbon radicals that provide reactivity, which is beneficial to linking polymeric monomers . This process promotes the polymerization process of various compounds .

Pharmacokinetics

It’s known that ambn can decompose at low temperatures to generate energy .

Result of Action

The decomposition of AMBN results in the formation of free radicals, which can initiate the polymerization of various compounds . This process is highly exothermic and can cause a system’s temperature and pressure to rise rapidly .

Action Environment

The action of AMBN is highly influenced by environmental factors such as temperature . During storage and transportation, ambient temperature overheating can cause AMBN to self-catalyze and result in thermal runaway accidents . In addition, the presence of incompatible materials, such as HCl, NaOH, and Fe2O3, can influence the risk of thermal runaway during storage and transportation .

Safety and Hazards

Thermal runaway accidents have occurred mainly during storage and transportation of azo compounds because large amounts of heat were released during the course of thermal decomposition . In addition, the flammable components in the pyrolysis products of AMBN were studied, particularly mixed with incompatible materials, such as HCl, NaOH, and Fe2O3, which helped predict the risk of thermal runaway during storage and transportation .

Direcciones Futuras

The hazardous characteristics of azo compounds like 2,2’-Azobis(2-methylbutyronitrile) have caused many thermal hazards in actual manufacturing process and storage conditions . Therefore, future research could focus on developing safer storage and transportation methods to prevent thermal runaway accidents .

Análisis Bioquímico

Biochemical Properties

The primary role of 2,2’-Azobis(2-methylbutyronitrile) in biochemical reactions is as a radical initiator . It decomposes to generate free radicals, which can initiate various polymerization reactions

Molecular Mechanism

The molecular mechanism of 2,2’-Azobis(2-methylbutyronitrile) primarily involves the generation of free radicals. These radicals can initiate polymerization reactions, potentially leading to changes in gene expression and enzyme activity . Detailed studies on its binding interactions with biomolecules and its effects on enzyme inhibition or activation are lacking.

Temporal Effects in Laboratory Settings

The temporal effects of 2,2’-Azobis(2-methylbutyronitrile) in laboratory settings are largely dependent on the specific experimental conditions. It is known to decompose at low temperatures to generate energy . The long-term effects of this compound on cellular function in in vitro or in vivo studies have not been extensively reported.

Metabolic Pathways

The metabolic pathways involving 2,2’-Azobis(2-methylbutyronitrile) are not well-characterized. Given its role as a radical initiator, it may interact with various enzymes or cofactors during the polymerization process . Detailed studies on its effects on metabolic flux or metabolite levels are lacking.

Propiedades

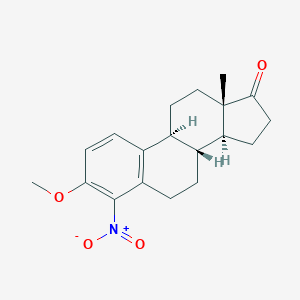

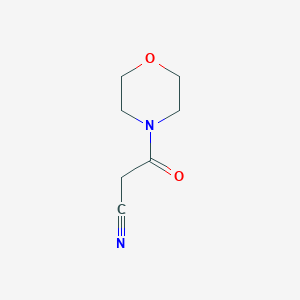

IUPAC Name |

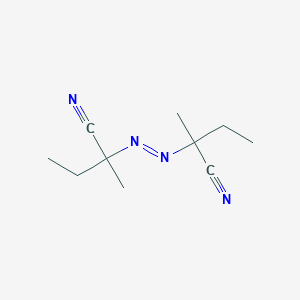

2-(2-cyanobutan-2-yldiazenyl)-2-methylbutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4/c1-5-9(3,7-11)13-14-10(4,6-2)8-12/h5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVTLBBWTUPQRAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C#N)N=NC(C)(CC)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4 | |

| Record name | 2,2'-AZODI-(2-METHYLBUTYRONITRILE) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2546 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8027747 | |

| Record name | 2,2'-Azobis(2-methylbutanenitrile) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,2'-azodi-(2-methylbutyronitrile) appears as an odorless white powdered solid. May burst into flames upon exposure to fire or high heat. Dust may form an explosive mixture in air., Pellets or Large Crystals | |

| Record name | 2,2'-AZODI-(2-METHYLBUTYRONITRILE) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2546 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butanenitrile, 2,2'-(1,2-diazenediyl)bis[2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS RN |

13472-08-7 | |

| Record name | 2,2'-AZODI-(2-METHYLBUTYRONITRILE) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2546 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,2′-Azobis[2-methylbutyronitrile] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13472-08-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-Azobis(2-methylbutyronitrile) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013472087 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanenitrile, 2,2'-(1,2-diazenediyl)bis[2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2'-Azobis(2-methylbutanenitrile) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-azobis[2-methylbutyronitrile] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.386 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2'-AZOBIS(2-METHYLBUTYRONITRILE) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5DCY6GCZ6V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.